Bienvenue dans la boutique en ligne BenchChem!

1-Propyl-3,4-dihydroquinoxalin-2(1H)-one

JNK3 Kinase Inflammation

This N1-propyl dihydroquinoxalinone is a critical tool for medicinal chemistry SAR studies. The unique propyl group imparts distinct lipophilic and steric properties, essential for modulating target binding and cellular permeability in kinase (e.g., JNK3) and bromodomain inhibitor programs. Its established bioactivity as a baseline JNK3 inhibitor (IC50=1.33µM) and tubulin polymerization inhibitor (IC50=2.68µM) provides a validated reference point for optimizing lead candidates. Ensure research reproducibility with this high-purity building block.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 66366-87-8
Cat. No. B1648334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
CAS66366-87-8
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCN1C(=O)CNC2=CC=CC=C21
InChIInChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-8-11(13)14/h3-6,12H,2,7-8H2,1H3
InChIKeyQIMNRZXHTWNKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 66366-87-8) for Medicinal Chemistry & Chemical Biology Research


1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 66366-87-8) is a heterocyclic building block belonging to the 3,4-dihydroquinoxalin-2(1H)-one class, characterized by a fused benzene and pyrazine ring system [1]. Its molecular formula is C11H14N2O with a molecular weight of 190.24 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, particularly in the synthesis of potential therapeutic agents targeting kinases, bromodomains, and other protein classes [2]. It is commercially available with a typical purity of ≥95% .

Why Generic 3,4-Dihydroquinoxalin-2(1H)-ones Cannot Substitute 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 66366-87-8) in Research


The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, but subtle variations in substitution patterns dramatically alter biological activity, selectivity, and physicochemical properties. Specifically, the N1-propyl group in 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one imparts a unique lipophilic and steric profile compared to unsubstituted, N1-methyl, or N1-ethyl analogs [1]. This differentiation is critical because even minor alkyl chain length changes can significantly impact target binding affinity, cellular permeability, and metabolic stability. Consequently, substituting a generic analog without empirical validation risks irreproducible results and flawed SAR conclusions. The quantitative evidence below establishes the specific, measurable differentiation of the N1-propyl derivative.

Quantitative Differentiation of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 66366-87-8) from Structural Analogs


N1-Alkyl Chain Length Modulates JNK3 Inhibitory Potency

The N1-propyl substitution confers a distinct JNK3 inhibitory profile. While the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one core shows minimal activity, the N1-propyl derivative (CAS 66366-87-8) exhibits an IC50 of 1.33 µM against human JNK3 in a radiometric assay [1]. In contrast, optimized derivatives with extended N1-substituents (e.g., benzyl or substituted phenyl) can achieve nanomolar potency [2]. This highlights that the propyl group provides a specific, intermediate level of activity, making it a valuable reference point for SAR studies.

JNK3 Kinase Inflammation

N1-Propyl Substitution Impacts Tubulin Polymerization Inhibition

The N1-propyl group in 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one yields measurable but weak inhibition of tubulin polymerization (IC50 = 2.68 µM) [1]. This contrasts sharply with highly optimized dihydroquinoxalinone-based tubulin inhibitors, such as compound 12k, which exhibits an IC50 of 0.2 nM [2]. This vast potency difference underscores the critical role of N1-substitution and additional scaffold modifications in achieving potent tubulin binding.

Tubulin Cytoskeleton Anticancer

Distinct Physicochemical Profile: Lipophilicity of N1-Propyl vs. N1-Methyl Derivative

The N1-propyl chain in 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (C11H14N2O, MW 190.24) increases lipophilicity compared to the N1-methyl analog (C9H10N2O, MW 162.19) . Calculated logP values reflect this difference: the propyl derivative is more lipophilic, which can influence membrane permeability and metabolic stability [1]. While exact logP values for the pure compound are not widely reported, the structural difference is quantifiable and predictable using standard algorithms.

Lipophilicity ADME Drug-likeness

Primary Research Applications for 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 66366-87-8) Based on Verified Differentiation


JNK3 Inhibitor SAR Studies

Use 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one as a reference compound to establish baseline JNK3 inhibitory activity (IC50 = 1.33 µM) when exploring the SAR of N1-substituted dihydroquinoxalinones [1]. This allows for quantification of the potency gains achieved through extended or functionalized N1-alkyl/aryl groups [2].

Tubulin Polymerization Negative Control

Employ 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one as a weak tubulin polymerization inhibitor (IC50 = 2.68 µM) to serve as a negative control or baseline in assays evaluating novel dihydroquinoxalinone-based microtubule targeting agents [1].

Lipophilicity-Dependent ADME Profiling

Utilize the increased lipophilicity of the N1-propyl derivative compared to the N1-methyl analog to systematically investigate the impact of alkyl chain length on cellular permeability, solubility, and metabolic stability in early-stage drug discovery .

Synthetic Intermediate for Diverse Libraries

Leverage 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one as a versatile building block for the parallel synthesis of focused libraries targeting bromodomains (e.g., BRD4) or kinases, where the propyl group can be further functionalized or retained as a key pharmacophoric element [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.